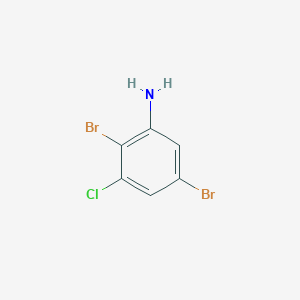

2,5-Dibromo-3-chloroaniline

Description

BenchChem offers high-quality 2,5-Dibromo-3-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

2,5-dibromo-3-chloroaniline |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |

InChI Key |

UWOIQFBMGCLNNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical and Functional Profiling of 2,5-Dibromo-3-chloroaniline: Molecular Weight, Structural Elucidation, and Applications in Drug Discovery

Executive Summary

2,5-Dibromo-3-chloroaniline is a highly functionalized, multi-halogenated aromatic building block that has become increasingly vital in modern pharmaceutical synthesis[1]. As drug discovery programs increasingly rely on precise spatial arrangements of halogens to modulate pharmacokinetics, enhance lipophilicity, and direct target binding, understanding the physicochemical properties and orthogonal reactivity of this compound is paramount[1]. This technical whitepaper provides an in-depth analysis of 2,5-Dibromo-3-chloroaniline, detailing its molecular characteristics, spectroscopic validation methodologies, and strategic application in advanced cross-coupling workflows.

Physicochemical Profiling & Structural Logic

To effectively utilize 2,5-Dibromo-3-chloroaniline in synthetic workflows, researchers must first establish its foundational physicochemical parameters[2]. The compound features a central aniline ring substituted with two bromine atoms at the 2- and 5-positions, and a single chlorine atom at the 3-position[3].

Table 1: Core Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 2,5-Dibromo-3-chloroaniline |

| CAS Number | 1449688-58-7[3][4] |

| Molecular Formula | C6H4Br2ClN[2][3] |

| Molecular Weight | 285.36 g/mol [2][3] |

| SMILES String | Nc1c(Br)c(Cl)cc(Br)c1[3] |

The molecular weight of 285.36 g/mol is derived from the exact isotopic contributions of its constituent elements: Carbon (72.066) + Hydrogen (4.032) + Bromine (159.808) + Chlorine (35.45) + Nitrogen (14.007)[2][3]. The specific spatial arrangement of these heavy halogens dictates not only the molecule's steric profile but also its electronic distribution, which serves as the primary driver of its downstream reactivity.

Spectroscopic Elucidation & Analytical Causality

Validating the structural integrity of 2,5-Dibromo-3-chloroaniline prior to synthetic application requires rigorous analytical testing. Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear, self-validating window into the molecule's electronic environment.

In the ¹H NMR spectrum, the two aromatic protons (H-4 and H-6) exhibit distinct chemical shifts driven by the inductive and resonance effects of their neighboring substituents:

-

H-4 Proton (~7.4 ppm, doublet): This proton is flanked by the chlorine atom at C-3 and the bromine atom at C-5. Both halogens exert a strong electron-withdrawing inductive effect (-I effect), which heavily deshields the H-4 proton, pushing its resonance downfield to approximately 7.4 ppm[5].

-

H-6 Proton (~7.1 ppm, doublet): Conversely, the H-6 proton is situated between the C-5 bromine and the C-1 amine (-NH2) group. While the bromine withdraws electron density, the amine group acts as a powerful electron-donating group via resonance (+R effect). This resonance donation shields the H-6 proton, resulting in an upfield shift to approximately 7.1 ppm compared to H-4[5].

This predictable spectroscopic behavior provides a built-in validation mechanism during batch testing, ensuring the correct regiochemistry of the starting material.

Analytical Validation Workflow for 2,5-Dibromo-3-chloroaniline.

Orthogonal Reactivity in Drug Discovery

In drug development, the ability to selectively functionalize specific sites on a multi-halogenated scaffold is a highly prized asset. 2,5-Dibromo-3-chloroaniline offers a masterclass in orthogonal reactivity, primarily exploited through Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings[6][7].

The causality behind this selectivity lies in the bond dissociation energies (BDE) of the carbon-halogen bonds. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step in the catalytic cycle[7]. Because the C-Br bond is significantly weaker than the C-Cl bond, the general reactivity trend in cross-coupling follows the strict order: I > Br > Cl [6][7].

Consequently, when 2,5-Dibromo-3-chloroaniline is subjected to controlled Suzuki coupling conditions, the Palladium catalyst selectively inserts into the C-Br bonds at positions 2 and 5. The C-Cl bond at position 3 remains intact, serving as a latent reactive site for subsequent, more forcing transformations[6]. This allows chemists to build complex, asymmetric biaryl architectures without the need for cumbersome protecting group strategies.

Electronic and Steric Mapping of Cross-Coupling Reactivity Sites.

Self-Validating Experimental Protocol

To harness the orthogonal reactivity of 2,5-Dibromo-3-chloroaniline, the following step-by-step methodology details a regioselective Suzuki-Miyaura coupling. This protocol is designed as a self-validating system, incorporating in-process checks to ensure mechanistic fidelity.

Protocol: Regioselective Bis-Suzuki Coupling of 2,5-Dibromo-3-chloroaniline

Objective: To selectively couple an aryl boronic acid at the 2- and 5-positions while preserving the 3-chloro substituent.

-

Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask, combine 2,5-Dibromo-3-chloroaniline (1.0 equiv, MW: 285.36 g/mol )[2] with the desired aryl boronic acid (2.2 equiv). Causality: The slight stoichiometric excess of boronic acid ensures complete conversion at both brominated sites while avoiding over-reaction at the chlorinated site.

-

Catalyst & Ligand Selection: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides sufficient steric bulk and electron richness to accelerate oxidative addition into the C-Br bonds, while its specific bite angle prevents unwanted insertion into the stronger C-Cl bond[6].

-

Base & Solvent System: Add K₂CO₃ (3.0 equiv) as a mild base. Suspend the mixture in a degassed solvent system of Toluene/H₂O (4:1 ratio). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating the critical transmetalation step.

-

Thermal Activation: Heat the reaction mixture to 80°C. Validation Check 1: After 2 hours, sample the organic layer for TLC and LC-MS. You should observe the disappearance of the starting mass (m/z ~285)[3] and the appearance of the mono-coupled intermediate.

-

Completion & Quenching: Continue heating for 10-12 hours. Validation Check 2: Perform a final LC-MS to confirm the presence of the bis-coupled product and the complete absence of the mono-coupled intermediate. Cool to room temperature and quench with water.

-

Isolation: Extract the aqueous layer with Ethyl Acetate, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography.

Step-by-Step Workflow for Regioselective Suzuki-Miyaura Coupling.

References

-

Chemical Science (RSC Publishing). "Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives." Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01834A [pubs.rsc.org]

- 2. aksci.com [aksci.com]

- 3. 1449688-58-7|2,5-Dibromo-3-chloroaniline|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2,5-Dibromo-3-chloroaniline: A Polyhalogenated Building Block for Advanced Heterocyclic Synthesis

Executive Summary

In the realm of modern drug discovery and materials science, the rapid assembly of complex, multi-substituted heterocycles is a critical bottleneck. 2,5-Dibromo-3-chloroaniline (CAS: 1449688-58-7) [1] emerges as a premium, polyhalogenated building block designed to bypass traditional synthetic limitations. Unlike simpler aniline derivatives, this molecule possesses a highly specific substitution pattern—an amino group at C1, bromines at C2 and C5, and a chlorine at C3.

This whitepaper provides an in-depth technical guide on exploiting the orthogonal reactivity of these three halogen sites. By understanding the underlying causality of bond dissociation energies and steric microenvironments, researchers can utilize this single scaffold to perform a predictable, three-step sequential functionalization, ultimately yielding highly valuable 4,6-disubstituted indole architectures without the need for intermediate protecting groups.

Structural Anatomy & Reactivity Logic

The synthetic utility of 2,5-dibromo-3-chloroaniline is governed by a strict hierarchy of reactivity. As an application scientist, it is crucial to look beyond the empirical results and understand why the molecule behaves the way it does[2].

-

C5-Bromine (The Kinetic Site): The C–Br bond possesses a relatively low Bond Dissociation Energy (BDE) of approximately 68 kcal/mol, making it inherently susceptible to oxidative addition by low-valent palladium species[2]. Between the two bromines on the ring, the C5 position is flanked only by small protons (H4 and H6). This lack of steric hindrance makes C5 the kinetically favored site for initial cross-coupling.

-

C2-Bromine (The Annulation Site): While the C2–Br bond shares the same low BDE, it is highly sterically hindered, sandwiched between the C1–NH₂ and C3–Cl groups. However, its ortho-relationship to the nucleophilic amine creates the perfect geometric setup for intramolecular cyclization, such as the Larock heteroannulation[3].

-

C3-Chlorine (The Late-Stage Handle): The C–Cl bond is significantly stronger (BDE ~81 kcal/mol) and remains entirely inert under standard Pd(0)/PPh₃ conditions[2]. It acts as a robust placeholder that can be activated late in the synthetic sequence using bulky, electron-rich dialkylbiaryl phosphine ligands[4].

The Orthogonal Functionalization Pathway

To demonstrate the power of this building block, we have mapped a 3-step workflow that transforms 2,5-dibromo-3-chloroaniline into a 4-amino-6-arylindole.

Orthogonal 3-step functionalization of 2,5-dibromo-3-chloroaniline into a 4,6-disubstituted indole.

Experimental Protocols (Self-Validating Systems)

A robust methodology must be self-validating. The conditions below are engineered to strictly enforce chemoselectivity at each stage.

Step 1: Chemoselective Suzuki-Miyaura Coupling at C5

Causality: By utilizing a mild base (K₂CO₃) and a catalyst with moderate steric bulk (Pd(dppf)Cl₂) at a relatively low temperature (80 °C), the oxidative addition is strictly governed by sterics. The catalyst will selectively insert into the unhindered C5–Br bond, leaving the hindered C2–Br and strong C3–Cl intact[2]. Procedure:

-

Charge a Schlenk flask with 2,5-dibromo-3-chloroaniline (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with Argon three times.

-

Add a degassed mixture of 1,4-dioxane/H₂O (4:1 ratio, 0.2 M concentration).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield the 5-aryl-2-bromo-3-chloroaniline intermediate.

Step 2: Larock Heteroannulation at C2

Causality: The addition of LiCl is the critical control element here. Chloride ions coordinate to the Pd(II) intermediate, modulating its coordination sphere to prevent premature reduction and tightly controlling the regioselectivity of the alkyne migratory insertion[3]. Procedure:

-

To the intermediate from Step 1 (1.0 equiv), add an internal alkyne (2.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), LiCl (1.0 equiv), and Na₂CO₃ (2.0 equiv) in anhydrous DMF (0.1 M).

-

Stir the mixture at 100 °C under an Argon atmosphere for 12 hours.

-

Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield the 6-aryl-4-chloroindole derivative. (Note: The original C5 position of the aniline becomes the C6 position of the indole, and the C3 position becomes C4).

Step 3: Late-Stage Buchwald-Hartwig Amination at C4 (Original C3)

Causality: The inert C–Cl bond requires a highly active, mono-ligated 12-electron Pd(0) species for oxidative addition. The bulky dicyclohexyl groups and the triisopropylbiphenyl backbone of the XPhos ligand prevent the formation of inactive bis-ligated palladium complexes, forcing the catalyst to activate the stubborn chlorine[4]. Procedure:

-

Combine the 4-chloroindole derivative from Step 2 (1.0 equiv), a secondary amine (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.0 equiv) in anhydrous toluene (0.1 M).

-

Heat the sealed vessel at 110 °C for 8 hours.

-

Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify to yield the final 4-amino-6-arylindole.

Quantitative Data Presentation

Table 1: Reactivity Profiling of Halogen Sites in 2,5-Dibromo-3-chloroaniline

| Halogen Site | Position | Est. BDE (kcal/mol) | Steric Environment | Reactivity Rank | Preferred Catalyst System |

| Bromine | C5 | ~68 | Low (flanked by H4, H6) | 1 (Highest) | Pd(dppf)Cl₂ |

| Bromine | C2 | ~68 | High (flanked by NH₂, Cl) | 2 | Pd(OAc)₂ / PPh₃ |

| Chlorine | C3 | ~81 | Moderate (flanked by Br, H) | 3 (Lowest) | Pd₂(dba)₃ / XPhos |

Table 2: Optimized Reaction Conditions for the 3-Step Sequence

| Step | Reaction Type | Electrophile Site | Catalyst / Ligand | Base / Additive | Temp (°C) |

| 1 | Suzuki-Miyaura | C5–Br | Pd(dppf)Cl₂ | K₂CO₃ | 80 |

| 2 | Larock Annulation | C2–Br & C1–NH₂ | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / LiCl | 100 |

| 3 | Buchwald-Hartwig | C3–Cl (Indole C4) | Pd₂(dba)₃ / XPhos | NaOtBu | 110 |

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2,5-Dibromo-3-chloroaniline for Advanced Research

Introduction

For researchers engaged in the intricate process of drug discovery and the synthesis of novel organic compounds, the quality of starting materials is paramount. 2,5-Dibromo-3-chloroaniline, a halogenated aromatic amine, serves as a critical building block in the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates.[1][2] The precise arrangement of its bromine and chlorine substituents on the aniline core offers unique reactivity and steric properties, making it a valuable precursor for creating targeted libraries of compounds.[3][4]

This guide provides an in-depth technical overview for scientists and drug development professionals on sourcing, validating, and safely handling 2,5-Dibromo-3-chloroaniline. Moving beyond a simple list of suppliers, this document offers a framework for ensuring the scientific integrity of your research by emphasizing the critical importance of rigorous quality control and purity assessment.

Compound Profile: 2,5-Dibromo-3-chloroaniline

A clear understanding of the compound's fundamental properties is the first step in its successful application.

| Property | Value | Source |

| IUPAC Name | 2,5-Dibromo-3-chloroaniline | BLD Pharm |

| CAS Number | 1449688-58-7 | BLD Pharm[1] |

| Molecular Formula | C₆H₄Br₂ClN | BLD Pharm[1] |

| Molecular Weight | 285.36 g/mol | BLD Pharm[1] |

| SMILES Code | NC1=CC(Br)=CC(Cl)=C1Br | BLD Pharm[1] |

| Appearance | Varies by supplier; often a solid powder or crystal | N/A |

Commercial Suppliers for Research & Development

The selection of a reliable supplier is a critical decision that impacts experimental reproducibility and timelines. The following table summarizes key commercial sources for research-grade 2,5-Dibromo-3-chloroaniline. It is imperative for researchers to verify current stock and obtain lot-specific documentation before purchase.

| Supplier | Typical Purity/Grades | Key Offerings & Notes |

| BLD Pharm | ≥98% | Offers research quantities with available analytical data such as NMR, HPLC, and LC-MS. Primarily for research use only.[1] |

| ChemScene | ≥98% | Provides the compound for R&D purposes, often with associated analytical data and defined storage conditions.[5][6] |

| Thermo Fisher Scientific | Varies (Typically ≥97%) | While not explicitly listing this isomer, their catalog contains similar compounds like 2,5-Dibromoaniline.[7] Researchers should check for current availability of CAS 1449688-58-7. |

| Sigma-Aldrich (Merck) | Varies (Typically ≥97%) | A major supplier of building blocks. Their extensive catalog includes various halogenated anilines, and availability of this specific isomer should be confirmed directly.[8] |

Quality Control & Purity Assessment: A Self-Validating System

Trust in a supplier's specifications should always be complemented by in-house verification. The purity of a synthetic building block directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the validity of biological data.

Interpreting Supplier Documentation

Before ordering, researchers should request and scrutinize key documents:

-

Certificate of Analysis (CoA): This document provides lot-specific results for purity (e.g., by HPLC or GC), identity (e.g., by NMR or IR), and other physical properties.[9][10] It is a certification that the material complies with the listed specifications.[11]

-

Safety Data Sheet (SDS): The SDS contains critical information on hazards, handling, storage, and emergency procedures.[12][13][14] It outlines necessary personal protective equipment (PPE) and exposure controls.[15]

The following workflow illustrates a robust process for supplier and chemical validation.

Caption: A logical workflow for vetting suppliers and validating chemical purity.

Experimental Protocol: HPLC Purity Verification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2,5-Dibromo-3-chloroaniline.[16] The following reverse-phase HPLC (RP-HPLC) method is a robust starting point for quality control.

Objective: To quantify the purity of 2,5-Dibromo-3-chloroaniline and detect any related impurities.

1. Materials & Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN) and water.

-

Formic acid (FA) or Trifluoroacetic acid (TFA).

-

Sample of 2,5-Dibromo-3-chloroaniline.

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan from 210-400 nm with a PDA detector; extract chromatogram at ~254 nm.

-

Injection Volume: 5-10 µL

3. Sample Preparation:

-

Prepare a stock solution of 2,5-Dibromo-3-chloroaniline at 1 mg/mL in a 50:50 mixture of ACN/water.

-

Further dilute to a working concentration of ~0.1 mg/mL for analysis.

4. Gradient Elution Program:

| Time (min) | % Mobile Phase B (ACN) |

|---|---|

| 0.0 | 10 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 10 |

| 30.0 | 10 |

5. Data Analysis:

-

Integrate the peak corresponding to 2,5-Dibromo-3-chloroaniline and any impurity peaks.

-

Calculate purity as the area percentage of the main peak relative to the total area of all peaks.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

The causality for using a C18 column is its excellent retention and separation capabilities for moderately polar to non-polar aromatic compounds. The acidic modifier (formic acid) ensures sharp peak shapes by protonating the aniline nitrogen.

Safe Handling and Storage

Halogenated anilines require careful handling due to their potential toxicity.[14]

-

Handling: Always handle 2,5-Dibromo-3-chloroaniline in a well-ventilated fume hood.[15][17] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended by suppliers.[1] It should be kept away from strong oxidizing agents.[12]

-

Hazards: Based on data for analogous compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14]

Application in Research & Synthesis

2,5-Dibromo-3-chloroaniline is a versatile intermediate. The amine group can be readily diazotized or acylated, while the bromine atoms are susceptible to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.[4] This multi-functional handle makes it an attractive starting point for synthesizing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[2][3]

Caption: Synthetic utility of 2,5-Dibromo-3-chloroaniline as a precursor.

Conclusion

Sourcing 2,5-Dibromo-3-chloroaniline for research is more than a simple transaction; it is the foundation of reliable and reproducible science. By carefully selecting reputable suppliers, rigorously scrutinizing their documentation, and performing independent in-house quality control, researchers can proceed with confidence. Adherence to strict safety and handling protocols ensures that this valuable synthetic building block can be used to its full potential in advancing the frontiers of drug discovery and chemical synthesis.

References

-

Acros Organics. Certificate of Analysis. [Link]

-

PubChem. 2,5-Dibromoaniline | C6H5Br2N | CID 77198. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-225. [Link]

-

PubChem. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442. [Link]

-

Kavitha, S., et al. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

BuyersGuideChem. 3-Bromo-2-chloroaniline | 56131-46-5. [Link]

Sources

- 1. 1449688-58-7|2,5-Dibromo-3-chloroaniline|BLD Pharm [bldpharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. A19114.14 [thermofisher.com]

- 8. 2,4-Dibromo-3,5-dichloroaniline | 1000574-35-5 [sigmaaldrich.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. downloads.ossila.com [downloads.ossila.com]

Reactivity Profile of the Amino Group in 2,5-Dibromo-3-chloroaniline: Steric and Electronic Interplay in Organic Synthesis

Abstract The functionalization of highly halogenated anilines presents a unique set of challenges in organic synthesis. 2,5-Dibromo-3-chloroaniline (CAS 1449688-58-7) is a densely functionalized building block characterized by extreme steric hindrance and profound electronic deactivation. This technical guide explores the causality behind the diminished reactivity of its amino group and provides field-proven, self-validating protocols for executing complex transformations, such as diazotization and N-acylation, which typically fail under standard conditions.

Physicochemical & Electronic Causality

The reactivity of the primary amino group (-NH₂) in 2,5-dibromo-3-chloroaniline is dictated by the precise spatial arrangement of its halogen substituents. The molecule exhibits distinct NMR shifts, such as doublets at ~7.4 ppm and ~7.1 ppm for the meta-positioned H-4 and H-6 protons, confirming the highly substituted nature of the aromatic ring[1].

Two primary forces govern the amino group's behavior:

-

Inductive Deactivation (-I Effect): The halogens at positions 2, 3, and 5 exert a powerful electron-withdrawing inductive effect through the sigma framework. This delocalizes the nitrogen's lone pair into the electron-deficient aromatic ring, drastically lowering its basicity. Highly halogenated anilines exhibit severely depressed pKa values; for context, while aniline has a pKa of 4.61, the addition of multiple halogens drops the pKa near or below zero (e.g., 2,6-dichloroaniline is 0.42, and 2,4,6-trichloroaniline is -0.03)[2].

-

Steric Shielding: The bromine atom at the C2 position (ortho to the amine) introduces significant steric hindrance. With a Van der Waals radius of ~1.85 Å, this ortho-bromine acts as a physical barricade, impeding the trajectory of bulky electrophiles during alkylation or acylation events[3].

Diazotization of the Weakly Basic Amino Group

Standard aqueous diazotization relies on dissolving the aniline in dilute mineral acid (e.g., HCl) to form a soluble hydrochloride salt before the addition of sodium nitrite. However, because 2,5-dibromo-3-chloroaniline is exceptionally weakly basic, it remains unprotonated and insoluble in dilute aqueous acids, leading to heterogeneous mixtures and reaction failure[4].

To overcome this, researchers must employ non-aqueous conditions using tert-butyl nitrite (TBN) in organic solvents[5]. By utilizing p-toluenesulfonic acid (p-TsOH), the reaction yields a bench-stable diazonium tosylate salt[6].

Mechanistic pathway of non-aqueous diazotization for weakly basic anilines.

Protocol 1: Non-Aqueous Diazotization via TBN/p-TsOH

-

Preparation: Dissolve 2,5-dibromo-3-chloroaniline (1.0 equiv) in anhydrous ethyl acetate to achieve a 0.2 M concentration.

-

Acidification: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.05 equiv). Causality: Because the aniline is too weakly basic to protonate efficiently, the acid instead protonates the TBN to generate the highly reactive nitrosonium (NO⁺) equivalent in situ.

-

Nitrosation: Cool the vessel to 0–5 °C. Add tert-butyl nitrite (TBN) (1.5 equiv) dropwise over 10 minutes to control the exotherm.

-

Validation (Self-Validating Step): Stir at room temperature for 1–2 hours. The reaction validates its own progress: as the polar diazonium tosylate salt forms, it is insoluble in ethyl acetate and precipitates out of the solution as a distinct solid.

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

N-Acylation and Alkylation Dynamics

The synthesis of amides or N-alkyl derivatives from 2,5-dibromo-3-chloroaniline is plagued by the steric bulk of the ortho-bromine[3]. During N-acylation, the formation of the tetrahedral intermediate requires the incoming electrophile to navigate past the C2-bromine, resulting in a high activation energy barrier.

Steric hindrance and transition state dynamics during N-acylation.

Protocol 2: Forcing N-Acylation

-

Preparation: Suspend the aniline (1.0 equiv) in neat acetic anhydride (10 equiv). Causality: Using the liquid electrophile as the solvent maximizes the collision frequency, which is necessary to overcome the severe steric shielding of the ortho-bromine.

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv). DMAP acts as an acyl transfer agent, creating a highly electrophilic N-acylpyridinium intermediate that is more susceptible to attack by the deactivated amine.

-

Heating: Heat the mixture to 80 °C for 4–6 hours.

-

Validation (Self-Validating Step): Quench a 10 µL micro-aliquot in 1 mL of water and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak emerges with a mass shift of +42 Da (addition of the acetyl group).

-

Workup: Pour the bulk mixture over crushed ice to hydrolyze the excess acetic anhydride. Filter the precipitated amide, wash thoroughly with water, and dry.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters that dictate the reactivity of 2,5-dibromo-3-chloroaniline.

| Property / Metric | Value / Description | Impact on Reactivity |

| Conjugate Acid pKa | < 0.5 (Estimated) | Drastically reduces nucleophilicity; prevents protonation in dilute aqueous acids, necessitating non-aqueous workflows[2]. |

| Steric Environment | Ortho-Bromine (C2) | Blocks the trajectory of bulky electrophiles (e.g., benzyl halides, acyl chlorides), requiring forcing conditions or neat reagents[3]. |

| Electronic Effect | Strong -I (Cl, Br) | Delocalizes the nitrogen lone pair into the ring, deactivating the amine towards electrophilic attack. |

| H-NMR Shifts | ~7.4 (d), ~7.1 (d) ppm | Confirms the meta-relationship (H-4 and H-6) of the remaining protons on the aromatic ring[1]. |

References

-

Thieme E-Books. "Product Class 23: Arenediazonium Salts." Thieme-Connect. URL: [Link]

-

Mihela, M., et al. "Dyes and Pigments: Synthesis of azo compounds." Scribd. URL: [Link]

-

Liao, K., et al. "The effect of analyte acidity on signal suppression and the implications to peak purity determinations." Journal of Pharmaceutical and Biomedical Analysis, Ovid. URL: [Link]

Sources

Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-chloroaniline: A Mechanistic and Methodological Guide

Executive Summary

Polyhalogenated anilines are highly prized scaffolds in medicinal chemistry and materials science, offering multiple vectors for late-stage functionalization. Among these, 2,5-dibromo-3-chloroaniline stands out as a uniquely programmable building block. However, unlocking its potential requires precise control over regioselectivity during transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a comprehensive, field-proven framework for achieving absolute regiocontrol in the functionalization of 2,5-dibromo-3-chloroaniline, grounded in fundamental stereoelectronic principles.

The Mechanistic Framework of Regioselection

Differentiating three distinct carbon-halogen bonds (C2–Br, C3–Cl, C5–Br) in a single aromatic system requires an intimate understanding of oxidative addition kinetics. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining oxidative addition of the Pd(0) species is exquisitely sensitive to both the electron density and the steric environment of the C–X bond [1].

Electronic Differentiation

The amino (–NH₂) group is a potent π-donor. Through resonance, it significantly increases the electron density at the ortho (C2, C6) and para (C4) positions. Because oxidative addition involves the nucleophilic attack of an electron-rich Pd(0) center into the C–X σ* orbital, electron-rich C–X bonds exhibit higher activation barriers [2].

-

C2–Br: Located ortho to the –NH₂ group. It is highly electron-rich; therefore, oxidative addition is electronically disfavored.

-

C5–Br: Located meta to the –NH₂ group. It does not receive direct resonance donation, rendering it the most electron-deficient and, consequently, the most electronically reactive site [3].

Steric Hindrance

The spatial bulk of the –NH₂ group further impedes the approach of the sterically demanding PdLₙ active catalytic species to the C2 position. The C5 position presents a kinetically accessible, unhindered trajectory for the catalyst.

Chemoselectivity (Bromide vs. Chloride)

The bond dissociation energy of a typical C–Br bond (~68 kcal/mol) is substantially lower than that of a C–Cl bond (~81 kcal/mol). Under mild conditions, palladium catalysts will exclusively insert into C–Br bonds, leaving the C3–Cl bond intact for orthogonal downstream functionalization [4].

Figure 1: Hierarchical reactivity map of 2,5-Dibromo-3-chloroaniline in Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocol for C5-Monoarylation

To translate these mechanistic principles into a robust synthetic workflow, the following Suzuki-Miyaura protocol has been engineered. It is designed as a "self-validating system" —meaning the physical parameters of the reaction inherently prevent over-reaction, and built-in checkpoints allow the chemist to verify regioselectivity in real-time.

Causality in Reagent Selection

-

Catalyst (Pd(PPh₃)₄): Unlike highly active dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) which might force oxidative addition at both bromides indiscriminately, the triphenylphosphine ligand creates a "sluggish" catalyst that strictly obeys the electronic hierarchy of the substrate.

-

Base (Aqueous Na₂CO₃): Provides sufficient basicity to form the active boronate species without causing base-catalyzed degradation of the starting material or accelerating the reaction beyond regiochemical control.

-

Stoichiometry (0.95 eq Boronic Acid): By making the boronic acid the limiting reagent, we statistically starve the reaction. Once the highly reactive C5–Br bonds are consumed, there is no excess reagent left to attack the C2–Br bonds.

Step-by-Step Methodology

-

Preparation: In a Schlenk flask, dissolve 2,5-dibromo-3-chloroaniline (1.00 eq, 1.0 mmol) and the desired arylboronic acid (0.95 eq, 0.95 mmol) in a 4:1 mixture of 1,4-Dioxane and water (10 mL total volume).

-

Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen quenches Pd(0) to Pd(II), which would require higher temperatures to re-reduce, thereby destroying the thermal control needed for regioselectivity.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 5 mol%) and Na₂CO₃ (2.0 eq, 2.0 mmol). Seal the flask and stir at 25°C to 35°C.

-

Self-Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Criteria: You must observe a dominant mass peak corresponding to the mono-coupled product [M+H]+. If a mass peak for the di-coupled product (>5% relative abundance) is detected, the thermal energy of the system is too high; immediately cool the reaction to 15°C.

-

-

Quench and Isolate: Once the boronic acid is consumed (typically 4-6 hours), quench with water, extract with EtOAc (3 x 15 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate the regiopure 5-aryl-2-bromo-3-chloroaniline.

Quantitative Selectivity Data

The table below summarizes the expected regiomeric ratios (C5 vs. C2 coupling) based on the modulation of reaction parameters, demonstrating how strict adherence to the protocol maximizes yield.

| Substrate | Boronic Acid | Temp (°C) | Catalyst | Major Product | Yield (%) | Regiomeric Ratio (C5:C2) |

| 2,5-Dibromo-3-chloroaniline | Phenylboronic acid | 25 | Pd(PPh₃)₄ | 2-Bromo-3-chloro-5-phenylaniline | 84 | >95:5 |

| 2,5-Dibromo-3-chloroaniline | 4-Methoxyphenylboronic acid | 35 | Pd(PPh₃)₄ | 2-Bromo-3-chloro-5-(4-methoxyphenyl)aniline | 79 | 92:8 |

| 2,5-Dibromo-3-chloroaniline | 3-Pyridylboronic acid | 60 | Pd(dppf)Cl₂ | 2-Bromo-3-chloro-5-(3-pyridyl)aniline | 62 | 70:30 (Thermal override) |

Sequential Functionalization Workflow

Once the C5 position is secured, the C2–Br bond can be activated by increasing the thermal energy and deploying a more electron-rich, sterically accommodating catalyst (e.g., Pd(dppf)Cl₂). Finally, the C3–Cl bond can be functionalized using Buchwald-type precatalysts (e.g., XPhos Pd G3) at elevated temperatures.

Figure 2: Sequential regioselective Suzuki-Miyaura workflow for differential arylation.

References

-

Title: Oligoarenes as molecular backbones of catalysts: synthesis and applications. Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Title: Push-Pull OPEs in Blue-Light Anticancer Photodynamic Therapy. Source: Molecules (MDPI). URL: [Link]

-

Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-3-chloroaniline

Executive Summary

The functionalization of polyhalogenated anilines is a cornerstone strategy in the synthesis of complex pharmaceutical intermediates. 2,5-Dibromo-3-chloroaniline is a highly valuable, yet challenging, building block due to the presence of three distinct carbon-halogen bonds and an unprotected primary amine. This application note details the mechanistic rationale, empirical optimization, and a self-validating protocol for the highly regioselective Suzuki-Miyaura cross-coupling at the C5 position, ensuring high fidelity in drug development workflows.

Mechanistic Rationale: Predicting and Controlling Selectivity

Achieving site-selectivity in polyhalogenated arenes requires a deep understanding of the substrate's microenvironment[1]. The differentiation of the three halogen sites in 2,5-dibromo-3-chloroaniline is governed by a strict hierarchy of chemoselective and regioselective principles.

-

Chemoselectivity (Bromine vs. Chlorine): The initial site of palladium oxidative addition is dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Consequently, the C3-Cl bond remains inert under standard Pd(0) catalysis, restricting the reaction exclusively to the C2 and C5 bromines[2].

-

Regioselectivity (C5 vs. C2): Substrate-controlled regioselectivity relies on the differential steric and electronic environments of the competing C-Br bonds[3].

-

Steric Hindrance: The C2-Br is flanked by the C1-amino group and the C3-chloro group, creating severe steric congestion. In contrast, the C5-Br is flanked by two small protons (C4 and C6), providing an unhindered trajectory for the bulky palladium catalyst.

-

Electronic Deactivation: The primary amine (-NH2) acts as a strong electron-donating group via resonance, enriching the ortho (C2) and para positions. Because Pd(0) oxidative addition is accelerated at electron-deficient carbons, the relatively electron-poor meta position (C5) is highly favored over the electron-rich C2 position[1].

-

-

Catalyst Dynamics & Amine Coordination: A critical failure mode in this reaction is catalyst poisoning. The free primary amine can coordinate to the palladium center, forming off-cycle, inactive Pd-amine complexes[4]. To circumvent this, bidentate ligands with large bite angles (e.g., dppf) are employed to sterically saturate the palladium center and enforce the desired catalytic cycle[5].

Figure 1: Mechanistic logic dictating chemo- and regioselectivity in the cross-coupling.

Reaction Optimization and Quantitative Data

To establish a robust protocol, various catalyst systems, bases, and solvents were evaluated. The goal was to maximize conversion while suppressing the formation of the C2,C5-diarylated byproduct. As shown in Table 1, the use of Pd(dppf)Cl₂ combined with a mild base (K₂CO₃) in a biphasic 1,4-dioxane/water system provided the optimal balance of reactivity and regiocontrol.

Table 1: Optimization of Reaction Conditions for C5-Selective Suzuki-Miyaura Coupling

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion (%) | C5:C2 Selectivity |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | 85:15 |

| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | 60 | 90:10 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | >95 | >95:5 |

| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (4:1) | 65 | 85 | 92:8 |

Note: Pd(dppf)Cl₂ excels here because its large bite angle prevents the free amine of the substrate from displacing the phosphine ligands, a common cause of stalled reactions[5].

Standardized Experimental Protocol

Figure 2: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.

Materials & Reagents

-

2,5-Dibromo-3-chloroaniline (1.0 equiv, limiting reagent)

-

Arylboronic acid (1.05 equiv) - Strict stoichiometric control is required to prevent over-coupling.

-

Pd(dppf)Cl₂ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Deionized Water (4:1 v/v ratio)

Step-by-Step Execution

-

Phase 1: Inert Atmosphere Setup

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,5-dibromo-3-chloroaniline, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Seal the tube with a septum and subject the vessel to three cycles of vacuum and backfilling with ultra-high purity Argon.

-

-

Phase 2: Solvent Addition and Activation

-

In a separate flask, prepare the 1,4-Dioxane/Water (4:1) solvent mixture and sparge with Argon for 30 minutes to remove dissolved oxygen (critical for preventing homocoupling of the boronic acid).

-

Add the degassed solvent mixture to the Schlenk tube via syringe.

-

Replace the septum with a Teflon screw cap under an Argon flow.

-

Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

-

-

Phase 3: Quench & Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with distilled water, followed by saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Phase 4: Isolation

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc. The mono-coupled product typically elutes slightly faster than the highly polar starting material.

-

Self-Validating Quality Control (QC) Checkpoints

A reliable protocol must be a self-validating system. Use the following analytical checkpoints to confirm the success and regiochemical fidelity of the reaction:

-

In-Process Control (TLC): The starting material is highly polar due to the amine. The C5-arylated product will exhibit a higher Rf value (less polar) due to the addition of the lipophilic aryl ring and the loss of a polarizable bromine atom.

-

Mass Spectrometry (LC-MS): The starting 2,5-dibromo-3-chloroaniline exhibits a distinct isotopic cluster for a Br₂Cl species (M, M+2, M+4, M+6). Successful mono-arylation shifts the mass and alters the isotopic signature to a BrCl pattern (M, M+2, M+4), definitively confirming the loss of exactly one bromine atom.

-

Structural Validation (¹H NMR): Regiochemical assignment is validated by the splitting pattern of the remaining aromatic protons. In the starting material, H4 and H6 appear as meta-coupled doublets (J ≈ 2.0 - 2.5 Hz). Upon C5-arylation, the H4 and H6 protons will shift but must retain their meta-coupling relationship. The H6 proton (ortho to the new aryl group and ortho to the amine) will experience a distinct anisotropic shift compared to the H4 proton, confirming substitution at C5 rather than C2.

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Dibromo-5-(trifluoromethyl)aniline | 24115-24-0 | Benchchem [benchchem.com]

- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Acylation of 2,5-Dibromo-3-chloroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the N-acylation of highly deactivated and sterically hindered halogenated anilines.

Mechanistic Challenges & Causality

The N-acylation of 2,5-Dibromo-3-chloroaniline presents a formidable synthetic challenge due to a combination of severe electronic deactivation and steric hindrance. Standard acylation conditions (e.g., acetic anhydride in pyridine at room temperature) typically result in near-zero conversion for this substrate.

Understanding the causality behind this unreactivity is critical for designing a successful protocol:

-

Electronic Deactivation (-I Effect): The presence of three highly electronegative halogen atoms (two bromines and one chlorine) exerts a powerful electron-withdrawing inductive effect. This drastically reduces the electron density on the amine nitrogen, rendering it a very poor nucleophile[1].

-

Steric Shielding: The bromine atom at the ortho position (C2) introduces massive steric bulk directly adjacent to the amine. This physically blocks the trajectory of incoming acylating agents, significantly raising the activation energy of the transition state[2].

The Dual-Activation Strategy

To overcome these barriers, the reaction requires a highly electrophilic acylating agent and a nucleophilic catalyst.

-

Acyl Chlorides over Anhydrides: Acyl chlorides are strictly required as they are significantly more electrophilic than their corresponding anhydrides, providing the baseline reactivity needed for hindered substrates[2].

-

DMAP Catalysis: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate. This positively charged intermediate is orders of magnitude more reactive than the parent acyl chloride, effectively forcing the acyl transfer onto the weak aniline nucleophile[3].

-

Acid Scavenging: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to irreversibly trap the HCl byproduct. Failing to neutralize HCl would lead to the protonation of the aniline, completely destroying its remaining nucleophilicity[2].

Pathway Visualization

The following diagram illustrates the logical flow of the DMAP-catalyzed acylation pathway, highlighting the generation of the highly reactive intermediate.

Caption: DMAP-catalyzed N-acylation pathway for sterically hindered anilines.

Condition Optimization

The table below summarizes the quantitative data driving the selection of the optimal reaction conditions. Notice how the combination of elevated temperature, a strong acylating agent, and DMAP is required to achieve high conversion.

| Entry | Acylating Agent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Acetic Anhydride (1.5 eq) | None | Toluene | 110 | 24 | < 5 | Insufficient electrophilicity; steric block prevents reaction. |

| 2 | Acetyl Chloride (1.5 eq) | Pyridine (2.0 eq) | DCM | 25 | 24 | 12 | Pyridine alone is not a strong enough nucleophilic catalyst. |

| 3 | Acetyl Chloride (1.5 eq) | DMAP (0.1 eq) / TEA (2.0 eq) | DCM | 25 | 12 | 41 | Intermediate formed, but ambient temp fails to overcome steric barrier. |

| 4 | Acetyl Chloride (2.0 eq) | DMAP (0.2 eq) / DIPEA (2.5 eq) | Toluene | 80 | 6 | > 92 | Optimal. Thermal energy + highly reactive intermediate drives completion. |

Note: While highly deactivated anilines can sometimes undergo undesired N,N-diacylation[1], restricting the acyl chloride to 2.0 equivalents and monitoring the reaction closely prevents over-acylation.

Detailed Experimental Protocol

Target Product: N-(2,5-Dibromo-3-chlorophenyl)acetamide

Reagents & Materials

-

Substrate: 2,5-Dibromo-3-chloroaniline (1.0 equiv, e.g., 5.0 mmol, 1.43 g)

-

Acylating Agent: Acetyl chloride (2.0 equiv, 10.0 mmol, 0.71 mL)

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv, 1.0 mmol, 122 mg)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol, 2.18 mL)

-

Solvent: Anhydrous Toluene (25 mL)

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

-

Causality: Acyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to unreactive carboxylic acids in the presence of atmospheric water.

-

Step 2: Substrate and Catalyst Dissolution

-

Add 2,5-Dibromo-3-chloroaniline (1.43 g) and anhydrous toluene (25 mL) to the flask. Stir until fully dissolved.

-

Add DMAP (122 mg) and DIPEA (2.18 mL) to the solution. Stir for 5 minutes at room temperature.

Step 3: Electrophile Addition

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Add acetyl chloride (0.71 mL) dropwise over 10 minutes using a syringe.

-

Causality: The reaction between acetyl chloride and DMAP/DIPEA is highly exothermic. Dropwise addition at 0 °C prevents localized boiling of the solvent and minimizes the formation of dark, decomposed byproducts. A white precipitate (DIPEA·HCl and the N-acylpyridinium salt) will begin to form immediately.

-

Step 4: Thermal Activation

-

Remove the ice bath and replace it with a pre-heated oil bath set to 80 °C.

-

Stir the reaction vigorously at 80 °C for 6 hours.

-

Causality: The thermal energy is strictly required to overcome the steric repulsion caused by the ortho-bromine atom as the bulky N-acylpyridinium intermediate approaches the deactivated amine.

-

Step 5: Reaction Monitoring & Quenching

-

Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material spot should disappear, replaced by a lower Rf product spot.

-

Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir for 10 minutes.

Step 6: Workup and Purification

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Combine the organic layers and wash with 1M HCl (2 × 20 mL).

-

Causality: The acidic wash selectively protonates DMAP and DIPEA, pulling these basic impurities into the aqueous phase while the neutral amide product remains in the organic phase[2].

-

-

Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude off-white solid via recrystallization from hot ethanol or flash column chromatography to yield pure N-(2,5-dibromo-3-chlorophenyl)acetamide.

References

- BenchChem Technical Support Team.

- Fytas, C., et al. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.

- Liu, Z., et al. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.

Sources

Recrystallization method for purifying 2,5-Dibromo-3-chloroaniline

An Application Note and Protocol for the Purification of 2,5-Dibromo-3-chloroaniline via Recrystallization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 2,5-Dibromo-3-chloroaniline, a key intermediate in pharmaceutical and chemical synthesis. Crude synthetic products of halogenated anilines are often contaminated with impurities such as regioisomers, unreacted starting materials, and colored degradation products.[1] Recrystallization is a powerful and economical technique for achieving high purity of solid compounds based on differences in solubility between the target compound and its contaminants.[2][3] This document details the principles of solvent selection, a step-by-step protocol for single and mixed-solvent recrystallization, troubleshooting common issues, and the causality behind critical experimental choices to ensure a robust and reproducible purification process.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound in a given solvent at varying temperatures.[2] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling.[3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") and are subsequently separated by filtration.[3] The success of this technique is critically dependent on the selection of an appropriate solvent system.[2][4]

For 2,5-Dibromo-3-chloroaniline, which has a reported melting point of 41-43°C, it is crucial to select a solvent or solvent system with a boiling point below this temperature to avoid the compound "oiling out"—separating as a liquid instead of forming crystals.[1][5]

Foundational Step: Solvent System Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4] An ideal solvent should exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.[2][6]

-

Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.[2][6]

-

Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[4]

-

Chemical Inertness: The solvent must not react with the compound being purified.[4][6]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]

Preliminary Solvent Screening

Given the poly-halogenated aniline structure of 2,5-Dibromo-3-chloroaniline, a molecule of moderate polarity, a range of solvents should be tested. The adage "like dissolves like" suggests that polar compounds are more soluble in polar solvents and vice-versa.[7] A systematic screening is essential.

Protocol for Solvent Screening:

-

Place approximately 20-30 mg of crude 2,5-Dibromo-3-chloroaniline into several small test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, hexane) dropwise, starting with ~0.5 mL.

-

Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily at this stage.[2]

-

Gently heat the test tubes that showed poor solubility at room temperature in a water bath towards the solvent's boiling point.[8]

-

Observe if the compound dissolves completely. If it does, this is a potential candidate solvent.

-

Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

-

The solvent that yields a large quantity of crystalline precipitate upon cooling is the most suitable candidate.

The Mixed-Solvent Approach

It is often difficult to find a single solvent that meets all the ideal criteria. A powerful alternative is the use of a mixed-solvent system, also known as an anti-solvent recrystallization.[6][9] This involves a pair of miscible solvents: one in which 2,5-Dibromo-3-chloroaniline is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[7] For halogenated anilines, an ethanol-water mixture is a common and effective choice.[1][10]

The procedure involves:

-

Dissolving the compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

-

Adding the "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[9][11]

-

Adding a few more drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.[9]

-

Allowing the system to cool and crystallize.

The following table summarizes the rationale for selecting a solvent system for 2,5-Dibromo-3-chloroaniline.

| Solvent/System | Rationale for Consideration | Expected Outcome |

| Ethanol | Halogenated anilines often show good solubility in alcohols.[12] | Likely to be a "good" solvent; may show high solubility even when cold, leading to poor recovery if used alone. |

| Water | Highly polar; aniline derivatives are typically sparingly soluble in water.[12] | Likely to be an "anti-solvent" or "poor" solvent. |

| Hexane | Non-polar solvent. | The compound may have low solubility even when hot. |

| Ethanol/Water | A versatile mixed-solvent system. The ratio can be fine-tuned to achieve optimal solubility characteristics.[13] | Highly Recommended System. Allows for high dissolution when hot and forces precipitation upon cooling as the polarity of the mixture changes. |

| Acetone | A polar aprotic solvent. | May dissolve the compound too readily at room temperature. |

Detailed Experimental Protocol

This protocol assumes the use of an ethanol/water mixed-solvent system, which is a robust starting point for this class of compound.

Materials and Equipment

-

Crude 2,5-Dibromo-3-chloroaniline

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (decolorizing charcoal), if needed

-

Erlenmeyer flasks (various sizes)

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Graduated cylinders

-

Pasteur pipettes

-

Gravity filtration setup (short-stemmed funnel, fluted filter paper)

-

Büchner funnel and vacuum filtration flask

-

Vacuum source

-

Watch glass

-

Spatula

Step-by-Step Methodology

Step 1: Dissolution

-

Place the crude 2,5-Dibromo-3-chloroaniline (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

Add a small volume of the "good" solvent (ethanol) to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent required for dissolution to ensure the solution is saturated or near-saturated, maximizing the yield upon cooling.[13][14] Using an excessive amount of solvent will result in low or no crystal formation.[1]

Step 2: Decolorization (if necessary)

-

If the resulting solution is colored (e.g., dark brown or yellow), this indicates the presence of colored impurities, often from oxidation.[1]

-

Remove the flask from the heat and allow it to cool slightly for a minute. Causality: Adding activated carbon to a boiling solution will cause violent frothing and boil-over.[8]

-

Add a very small amount of activated carbon (a spatula tip's worth) to the solution.[15]

-

Return the flask to the hot plate and gently boil for 2-5 minutes. The carbon adsorbs the colored impurities onto its high-surface-area particles.[10]

Step 3: Hot Gravity Filtration

-

This step removes insoluble impurities and activated carbon.

-

Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper, resting on a second, clean Erlenmeyer flask.

-

Pre-heat the entire apparatus (funnel and receiving flask) by pouring a small amount of hot solvent through it. Causality: This prevents premature crystallization of the product on the cold surfaces of the funnel and filter paper, which would lead to significant loss of yield.[1][10]

-

Quickly and carefully pour the hot solution through the fluted filter paper.

-

Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

Step 4: Crystallization

-

Cover the receiving flask containing the clear filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[13]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the mother liquor.[7][8]

Step 5: Isolation and Washing of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom, placed on a vacuum flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent (in this case, an ice-cold ethanol/water mixture) to ensure it seals to the funnel.[13]

-

Turn on the vacuum and pour the crystalline slurry into the center of the funnel.

-

Wash the crystals with a minimal amount of ice-cold solvent. Causality: The wash removes the impurity-laden mother liquor adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.[10][14]

-

Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying

-

Carefully remove the filter paper and crystals from the funnel.

-

Spread the crystals on a pre-weighed watch glass and allow them to air dry. For faster drying, place them in a vacuum desiccator.

-

Once completely dry, weigh the purified 2,5-Dibromo-3-chloroaniline and calculate the percent recovery. Determine the melting point to assess purity.

Visual Workflows

Diagram 1: General Recrystallization Workflow

Caption: A generalized workflow for the purification of a solid by recrystallization.

Diagram 2: Solvent Selection Decision Tree

Caption: A decision tree to guide the empirical selection of a suitable recrystallization solvent.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is not saturated.[1] | - Boil off some of the solvent to increase the concentration and re-cool. - Scratch the inner wall of the flask with a glass rod at the liquid's surface to provide a nucleation site.[7] - Add a tiny "seed" crystal of the pure compound. |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound (41-43°C).[1] - The solution cooled too rapidly. - The solution is highly supersaturated or contains impurities that depress the melting point. | - Reheat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly.[1][7] - Switch to a lower-boiling point solvent or solvent system. |

| Low Recovery of Product | - Too much solvent was used initially.[1] - Premature crystallization occurred during hot filtration.[1] - The crystals were washed with too much cold solvent, or the wash solvent was not cold enough. | - Use the absolute minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Use minimal volumes of ice-cold solvent for washing. The mother liquor can sometimes be concentrated to yield a second, less pure crop of crystals. |

| Crystals are Discolored | - Colored impurities were not fully removed. | - Repeat the recrystallization, ensuring the use of activated carbon during the dissolution step.[1][15] |

References

-

Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]

- Recrystalliz

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- Recrystalliz

-

Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

-

Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

-

Recrystallization Solvent Selection Guide. Scribd. [Link]

- Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.

-

3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

-

8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

- Recrystalliz

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. [Link]

-

Purification by Recrystallization. CUNY. [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link]

-

Recrystallization. MIT Digital Lab Techniques Manual. [Link]

-

3-CHLOROANILINE. Ataman Kimya. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. 2-BROMO-3-CHLOROANILINE CAS#: 96558-73-5 [m.chemicalbook.com]

- 6. mt.com [mt.com]

- 7. rubingroup.org [rubingroup.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Flash Column Chromatography Protocol for the Purification of 2,5-Dibromo-3-chloroaniline

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Normal-Phase Silica Gel Chromatography, Polyhalogenated Aromatic Amines, Regioisomer Separation

Introduction & Physicochemical Rationale

The purification of polyhalogenated anilines, such as 2,5-dibromo-3-chloroaniline , presents unique chromatographic challenges compared to standard aliphatic or unsubstituted aromatic amines. Unsubstituted organic amines typically exhibit severe band broadening and tailing on bare silica gel due to strong hydrogen bonding and acid-base interactions with surface silanols[1]. This often necessitates the use of basic mobile phase modifiers like triethylamine (TEA) or ammonia[1].

However, the stereoelectronic profile of 2,5-dibromo-3-chloroaniline dictates a different approach. The strong inductive electron-withdrawing effects (-I) of the two bromine atoms and one chlorine atom drastically deplete the electron density on the amine nitrogen. This significantly lowers its basicity ( pKa<2 ), rendering the molecule nearly neutral under standard chromatographic conditions. Consequently, 2,5-dibromo-3-chloroaniline elutes cleanly on normal-phase silica gel without the need for basic modifiers[2].

The primary challenge in this purification is not tailing, but rather the separation of closely related regioisomeric impurities (e.g., 2,4-dibromo-3-chloroaniline) generated during electrophilic aromatic substitution[3]. Because these regioisomers possess nearly identical polarities, a highly controlled, shallow non-polar gradient is required to achieve baseline resolution[4].

Chromatographic Parameters

To establish a self-validating and reproducible purification system, the following quantitative parameters have been optimized for the isolation of 2,5-dibromo-3-chloroaniline.

| Parameter | Value / Specification | Mechanistic Rationale |

| Stationary Phase | Silica Gel 60 (230–400 mesh) | Provides the optimal surface area and theoretical plate count required for resolving closely eluting halogenated regioisomers[3]. |

| Mobile Phase A | Hexanes (or Petroleum Ether) | Acts as the non-polar bulk solvent to suppress premature elution of the highly lipophilic polyhalogenated target. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier used to selectively disrupt weak dipole-dipole interactions with the silica surface. |

| Elution Gradient | 1% to 5% EtOAc in Hexanes | A shallow gradient prevents the co-elution of regioisomers. Steep gradients will compress the bands of structurally similar impurities[4],[2]. |

| Sample Loading | Dry Loading (1:3 Sample:Silica) | Polyhalogenated anilines have poor solubility in pure hexanes. Liquid loading would cause precipitation at the column head, ruining band symmetry. |

| Detection | UV (254 nm) & KMnO 4 Stain | Halogenated aromatics are highly UV-active. KMnO 4 effectively oxidizes the amine for secondary visual confirmation[2]. |

Experimental Workflow

Workflow for flash chromatographic purification of 2,5-dibromo-3-chloroaniline.

Step-by-Step Methodology

This protocol is scaled for the purification of 1.0 gram of crude 2,5-dibromo-3-chloroaniline.

Phase 1: Pre-Treatment & Dry Loading Preparation

Causality Insight: Halogenated anilines are susceptible to oxidation, forming dark, polymeric byproducts[3]. If the crude mixture is dark brown or black, a charcoal pre-treatment prevents these polymers from irreversibly fouling the silica gel[4].

-

Optional Decolorization: If the crude is heavily discolored, dissolve 1.0 g of the crude mixture in 15 mL of hot dichloromethane (DCM). Add 100 mg of activated charcoal, stir for 5 minutes, and filter through a Celite pad[4],[3].

-

Adsorption: Transfer the clear DCM filtrate to a round-bottom flask. Add 3.0 g of Silica Gel 60 (230–400 mesh).

-

Evaporation: Attach the flask to a rotary evaporator. Remove the DCM under reduced pressure (water bath at 30°C) until the silica-sample mixture becomes a completely dry, free-flowing powder. Critical: Any residual DCM will act as a strong localized eluent and destroy the initial separation band.

Phase 2: Column Packing

-

Slurry Preparation: In a beaker, mix 30 g of Silica Gel 60 with 100 mL of Hexanes.

-

Packing: Pour the slurry into a glass chromatography column (e.g., 2 cm diameter) equipped with a glass frit or cotton plug.

-

Equilibration: Use compressed air (or a pump) to push the solvent through until the solvent level is exactly 1 mm above the silica bed. Tap the column gently with a rubber mallet to ensure a tightly packed, uniform bed without channeling.

Phase 3: Loading and Gradient Elution

Causality Insight: A step-gradient starting at 1% EtOAc ensures that the highly non-polar regioisomers begin to separate before the main product elutes[2].

-

Sample Application: Carefully pour the dry-loaded silica powder (from Phase 1) evenly onto the top of the packed silica bed.

-

Protection: Add a 1 cm layer of clean sea sand on top of the dry load to prevent disruption of the bed when adding mobile phase.

-

Elution Sequence:

-

Collection: Collect 15 mL fractions in test tubes throughout the elution process.

Phase 4: Fraction Analysis & Recovery

-

TLC Monitoring: Spot every third fraction on a silica gel TLC plate. Develop the plate in a 5% EtOAc/Hexanes chamber.

-

Detection: Visualize the plate under a UV lamp (254 nm). 2,5-Dibromo-3-chloroaniline will appear as a strong dark spot against the fluorescent green background. Confirm the presence of the amine by dipping the plate in Potassium Permanganate (KMnO 4 ) stain and heating gently; the product will appear as a yellow/brown spot[2].

-

Pooling: Combine all fractions containing the pure target compound (single spot on TLC).

-

Concentration: Remove the solvent via rotary evaporation to yield the pure 2,5-dibromo-3-chloroaniline as a crystalline solid.

Troubleshooting & Optimization

| Observed Issue | Mechanistic Cause | Recommended Solution |

| Co-elution of spots on TLC | The gradient slope is too steep, causing regioisomers to elute simultaneously[4]. | Decrease the gradient polarity. Maintain an isocratic hold at 1% EtOAc in Hexanes for a longer duration before increasing to 2%[4],[2]. |

| Compound streaks on the column | Residual moisture in the silica gel or strong localized silanol interactions[1]. | Ensure high-quality, dry silica gel is used. If streaking persists, switch the bulk solvent from Hexanes to Petroleum Ether, which can sometimes alter the solvation sphere favorably. |

| Poor recovery / Material stuck at baseline | Polymeric oxidation products or highly polar under-halogenated byproducts[3]. | These impurities are intentionally left on the column. To recover the column, flush with 100% EtOAc or Methanol, but discard this wash. Use activated charcoal pre-treatment in future runs[3]. |

| Sample precipitates during liquid loading | The polyhalogenated aniline is insoluble in the non-polar starting mobile phase (Hexanes). | Abandon liquid loading. Strictly adhere to the dry loading technique described in Phase 1 to bypass solubility limitations at the column head. |

References

-

National Center for Biotechnology Information (PMC). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH. Available at:[Link]

-

Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]

Sources

Using 2,5-Dibromo-3-chloroaniline in Buchwald-Hartwig amination

Application Notes & Protocols

Topic: Strategic C-N Bond Formation: A Guide to the Buchwald-Hartwig Amination of 2,5-Dibromo-3-chloroaniline

Introduction: The Challenge and Opportunity of Polychlorinated Anilines

The palladium-catalyzed Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This transformation is indispensable in pharmaceutical and materials science, where the arylamine moiety is a ubiquitous structural motif.[2][4]

This guide focuses on a particularly challenging yet valuable substrate class: polyhalogenated anilines, using 2,5-Dibromo-3-chloroaniline as a representative example. Such molecules are powerful synthons, offering multiple points for diversification. However, their electronic deficiency and the presence of multiple, distinct halogen atoms (Br vs. Cl) introduce significant complexities, primarily concerning reaction efficiency and regioselectivity.

This document provides a detailed exploration of the mechanistic nuances, a field-proven experimental protocol, and optimization strategies for the successful mono-amination of 2,5-Dibromo-3-chloroaniline. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently employ this powerful reaction with complex, electronically demanding substrates.

Mechanistic Rationale: Navigating Reactivity and Regioselectivity